methyl 3-ethyl-5-((4-(m-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 3-ethyl-5-((4-(m-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazole ring, a piperazine moiety, and a sulfonyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-ethyl-5-((4-(m-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an electrophilic intermediate.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the piperazine ring.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic ring and the piperazine moiety can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon (Pd/C) are frequently employed.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced forms with sulfide groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the piperazine ring is particularly noteworthy, as it is a common motif in many biologically active molecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of the pyrazole and piperazine rings suggests it might interact with various biological targets, including enzymes and receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of methyl 3-ethyl-5-((4-(m-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group could form hydrogen bonds or ionic interactions, while the piperazine ring might engage in hydrophobic interactions or π-π stacking with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-ethyl-5-((4-phenylpiperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate
- Methyl 3-ethyl-5-((4-(p-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate
- Methyl 3-ethyl-5-((4-(m-tolyl)piperazin-1-yl)carbonyl)-1H-pyrazole-4-carboxylate
Uniqueness
What sets methyl 3-ethyl-5-((4-(m-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate apart is the specific combination of functional groups, which imparts unique reactivity and potential biological activity. The presence of the m-tolyl group on the piperazine ring, combined with the sulfonyl group, may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl 5-ethyl-3-[4-(3-methylphenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-4-15-16(18(23)26-3)17(20-19-15)27(24,25)22-10-8-21(9-11-22)14-7-5-6-13(2)12-14/h5-7,12H,4,8-11H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKKZKDEMHXASW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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